Grahamimycin B
Description
Properties
CAS No. |
75979-94-1 |
|---|---|
Molecular Formula |
C14H20O7 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
(3Z,6R,9R,12R,14S)-9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione |
InChI |
InChI=1S/C14H20O7/c1-8-4-3-5-13(18)20-9(2)6-10(15)11(16)7-12(17)14(19)21-8/h3,5,8-10,12,15,17H,4,6-7H2,1-2H3/b5-3-/t8-,9+,10-,12-/m1/s1 |
InChI Key |
UPKYFPVASUJJTL-NZRRVRCFSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C\C(=O)O[C@H](C[C@H](C(=O)C[C@H](C(=O)O1)O)O)C |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C |
Synonyms |
grahamimycin B |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Biosynthetic Pathway of Grahamimycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of Grahamimycin B has not been definitively elucidated in publicly available scientific literature. This document presents a putative pathway based on the known chemical structure of this compound, general principles of polyketide biosynthesis, and biosynthetic studies of structurally related macrolide compounds. The experimental protocols and data provided are representative examples to guide future research in this area.
Introduction
This compound is a macrocyclic antibiotic belonging to the dilactone macrolide class of natural products. It is produced by the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A.[1] The structure of this compound is 9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione.[2] Macrolide antibiotics are a significant class of therapeutic agents, and understanding their biosynthesis is crucial for bioengineering efforts to produce novel analogs with improved pharmacological properties. These complex molecules are typically synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[3][4][5] This guide proposes a hypothetical biosynthetic pathway for this compound, outlining the key enzymatic steps and providing generalized experimental protocols for its elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed via a Type I modular polyketide synthase (PKS) pathway. The carbon backbone is likely assembled from a starter unit derived from propionyl-CoA and extender units of malonyl-CoA and methylmalonyl-CoA. Following the assembly of the linear polyketide chain, post-PKS modifications, including oxidation and cyclization, are necessary to yield the final complex structure.
1. Precursor Molecules and PKS Assembly
The 14-membered carbon backbone of this compound suggests the involvement of a modular PKS system. The starter unit is likely propionyl-CoA, which is extended by a series of malonyl-CoA and methylmalonyl-CoA units. The proposed sequence of modules and their respective domains are detailed in the pathway diagram below.
2. Polyketide Chain Elongation and Modification
The growing polyketide chain is passed sequentially from one module to the next, with each module catalyzing a specific elongation and modification step. The domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, Enoylreductase, and Acyl Carrier Protein) dictate the incorporation of the correct extender unit and the degree of reduction at each step.
3. Cyclization and Post-PKS Tailoring
Upon completion of the linear polyketide chain, a Thioesterase (TE) domain at the C-terminus of the final PKS module is responsible for hydrolyzing the polyketide from the Acyl Carrier Protein and catalyzing the macrolactonization to form the 14-membered ring. Subsequent tailoring enzymes, such as hydroxylases, are proposed to install the hydroxyl groups at positions C-9 and C-12 to yield the final this compound molecule.
Data Presentation
The following table summarizes the hypothetical enzymes and their proposed functions in the this compound biosynthetic pathway. Quantitative data are representative and would need to be determined experimentally.
| Gene (Hypothetical) | Enzyme | Proposed Function | Substrate(s) | Product | Hypothetical Km (µM) | Hypothetical kcat (s-1) |
| graPKS1 | Polyketide Synthase Module 1 | Loading and first extension | Propionyl-CoA, Methylmalonyl-CoA | C5 intermediate | 50 (Prop-CoA), 25 (MeMal-CoA) | 10 |
| graPKS2 | Polyketide Synthase Module 2 | Second extension and reduction | C5 intermediate, Malonyl-CoA | C7 intermediate | 30 (Mal-CoA) | 15 |
| graPKS3 | Polyketide Synthase Module 3 | Third extension | C7 intermediate, Malonyl-CoA | C9 intermediate | 40 (Mal-CoA) | 12 |
| graPKS4 | Polyketide Synthase Module 4 | Fourth extension and reduction | C9 intermediate, Methylmalonyl-CoA | C12 intermediate | 20 (MeMal-CoA) | 18 |
| graPKS5 | Polyketide Synthase Module 5 | Fifth extension | C12 intermediate, Malonyl-CoA | C14 intermediate | 35 (Mal-CoA) | 14 |
| graTE | Thioesterase | Cyclization and release | Linear C14 polyketide | Macrolactone intermediate | 15 | 25 |
| graOxy1 | P450 Hydroxylase | Hydroxylation at C-9 | Macrolactone intermediate | 9-hydroxy macrolactone | 60 | 5 |
| graOxy2 | P450 Hydroxylase | Hydroxylation at C-12 | 9-hydroxy macrolactone | This compound | 75 | 3 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques.
1. Genome Mining and Bioinformatic Analysis of Cytospora sp.
-
Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.
-
Protocol:
-
Perform whole-genome sequencing of Cytospora sp. Ehrenb. W.F.P.L. 13A.
-
Assemble the genome and annotate the open reading frames (ORFs).
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative PKS gene clusters.[6][7][8]
-
Analyze the domain organization of the identified PKS clusters to predict the structure of the resulting polyketide and compare it to this compound.
-
2. Gene Inactivation and Heterologous Expression
-
Objective: To confirm the involvement of the identified BGC in this compound biosynthesis.
-
Protocol:
-
Gene Knockout: Create a targeted deletion of the putative PKS gene in Cytospora sp. using CRISPR-Cas9 or homologous recombination.
-
Analyze the metabolite profile of the mutant strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare it to the wild-type strain. The absence of this compound in the mutant would confirm the gene's role.
-
Heterologous Expression: Clone the entire BGC into a suitable expression vector and transform it into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Cultivate the heterologous host and analyze the culture broth for the production of this compound.
-
3. Isotopic Labeling Studies
-
Objective: To determine the precursor units of the this compound backbone.
-
Protocol:
-
Supplement the culture medium of Cytospora sp. with 13C-labeled precursors (e.g., [1-13C]acetate, [2-13C]acetate, [13C-methyl]methionine).
-
Isolate this compound from the labeled cultures.
-
Analyze the purified compound using 13C-Nuclear Magnetic Resonance (NMR) spectroscopy to determine the pattern of 13C incorporation. This will reveal the origin of each carbon atom in the structure.
-
4. In Vitro Enzymatic Assays
-
Objective: To characterize the function of individual PKS domains and tailoring enzymes.
-
Protocol:
-
Clone and express the gene encoding the enzyme of interest (e.g., a specific PKS module, a hydroxylase) in E. coli.
-
Purify the recombinant protein using affinity chromatography.
-
Perform in vitro assays with the purified enzyme and its putative substrate(s).
-
Analyze the reaction products using HPLC, MS, and/or NMR to confirm the enzyme's activity and substrate specificity.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound via a modular Polyketide Synthase (PKS).
References
- 1. Grahamimycins: antibiotics from Cytospora sp. Ehrenb. W.F.P.L. 13A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing this compound (PHY0056920) [phytobank.ca]
- 3. Frontiers | Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyketide Synthase and Nonribosomal Peptide Synthetase Gene Clusters in Type Strains of the Genus Phytohabitans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Diversity of Gene Clusters for Polyketide and Nonribosomal Peptide Biosynthesis Revealed by Metagenomic Analysis of the Yellow Sea Sediment [frontiersin.org]
The Enigmatic Grahamimycin B: A Search for Spectroscopic Data
For researchers, scientists, and professionals engaged in drug development, access to comprehensive spectroscopic data is the cornerstone of chemical analysis and structural elucidation. This guide endeavors to provide an in-depth look at the spectroscopic profile of Grahamimycin B, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of available scientific literature and databases reveals a significant challenge: the compound "this compound" does not appear to be a recognized or published natural product.
This lack of specific data for this compound necessitates a foundational approach. This guide will, therefore, present a generalized framework for the acquisition and interpretation of spectroscopic data for a novel, hypothetical compound with characteristics that might be expected of a complex natural product, which we will refer to as "Hypothetical Compound X" in place of this compound. This will serve as a practical template for researchers when they encounter and characterize new chemical entities.
I. Spectroscopic Data Analysis: A Template
The following tables provide a structured format for presenting the kind of quantitative spectroscopic data that would be essential for the characterization of a new natural product like our "Hypot'etical Compound X".
Table 1: ¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
Table 2: ¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm |
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | m/z [M+H]⁺ (calculated) | m/z [M+H]⁺ (found) | Molecular Formula |
II. Experimental Protocols: A Generalized Approach
Detailed and reproducible experimental protocols are critical for the verification of scientific findings. Below are generalized methodologies for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A standard protocol would involve dissolving approximately 5-10 mg of the purified "Hypothetical Compound X" in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and depends on the solubility of the compound.
-
Instrumentation: NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are typically recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To establish connectivity and stereochemistry, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dry, solid "Hypothetical Compound X" would be analyzed. This can be done by preparing a KBr (potassium bromide) pellet, where the sample is finely ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For soluble compounds, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of "Hypothetical Compound X" is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass analyzer could be a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. Fragmentation data (MS/MS) can be obtained by inducing fragmentation of the parent ion to aid in structural elucidation.
III. Visualization of Experimental Workflow
The logical flow of experiments for the characterization of a new natural product can be visualized.
Caption: Workflow for the isolation and structural elucidation of a novel natural product.
In the absence of specific data for this compound, this guide provides a robust framework for the spectroscopic characterization of a new chemical entity. The structured tables, detailed generalized protocols, and workflow visualization serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Should data for this compound become publicly available, this template can be readily populated to create a specific and comprehensive technical guide.
In Silico Modeling of Grahamimycin B Target Binding: A Technical Guide
Abstract
Grahamimycin B, a macrolide antibiotic isolated from Cytospora sp. Ehrenb. W.F.P.L. 13A, has demonstrated broad-spectrum antibacterial and antifungal activity.[1][2] As a member of the macrolide class, its mechanism of action is hypothesized to involve the inhibition of bacterial protein synthesis via interaction with the ribosome. However, the precise molecular target and binding mode of this compound have not been experimentally elucidated. This technical guide provides a comprehensive framework for the in silico investigation of this compound's target binding, commencing with target identification and culminating in a detailed analysis of its interaction with a putative target, the bacterial ribosome. This document serves as a methodological blueprint for researchers seeking to apply computational techniques to characterize the mechanism of action of novel natural products.
Introduction to this compound
This compound is a 14-membered macrolide, a class of natural products renowned for their therapeutic properties, particularly as antibiotics.[3] Its chemical formula is C14H20O7, and its structure features a dilactone macrocyclic ring.[1][3] While its bioactivity is established, the specific molecular interactions that underpin its antibiotic effects remain to be fully characterized. The general mechanism for macrolide antibiotics, such as erythromycin, involves binding to the 50S ribosomal subunit's nascent polypeptide exit tunnel (NPET), leading to the inhibition of protein synthesis. This established precedent makes the bacterial ribosome a primary putative target for this compound.
This guide outlines a systematic in silico workflow to first predict and then investigate the binding of this compound to its putative biological target.
Part I: Putative Target Identification Workflow
Given the unconfirmed nature of this compound's target, a preliminary in silico target identification process is warranted. A common approach is inverse virtual screening, where the small molecule (this compound) is screened against a large library of potential protein targets.
Caption: Workflow for Putative Target Identification of this compound.
Part II: In-Depth Binding Analysis to the Bacterial Ribosome
Based on its classification as a macrolide antibiotic, this section details the workflow for modeling the binding of this compound to the 50S ribosomal subunit of a representative bacterium, such as Escherichia coli.
Caption: In Silico Workflow for this compound - Ribosome Binding Analysis.
Methodologies and Experimental Protocols
This section provides detailed protocols for the core computational experiments.
System Preparation
Protocol 4.1.1: Ribosome Structure Preparation
-
Obtain Structure: Download the crystal structure of the E. coli 50S ribosomal subunit in complex with a macrolide (e.g., Erythromycin), from the Protein Data Bank (PDB ID: 4Y4O).
-
Clean Structure: Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components: water molecules, ions, and the co-crystallized ligand. Retain the ribosomal RNA and protein chains constituting the NPET.
-
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.
-
Energy Minimization: Perform a restrained energy minimization of the structure to relieve any steric clashes.
Protocol 4.1.2: Ligand Preparation
-
Generate 2D Structure: Obtain the SMILES string for this compound: CC1CC=CC(=O)OC(C)CC(O)C(=O)CC(O)C(=O)O1.[3]
-
Convert to 3D: Use a tool like Open Babel or ChemDraw to convert the 2D structure into a 3D conformer.
-
Ligand Energetics: Assign partial charges (e.g., Gasteiger) and define rotatable bonds. Generate a low-energy conformer using a suitable force field (e.g., OPLS3e).
Molecular Docking
Protocol 4.2.1: Glide Docking
-
Grid Generation: Define the binding site (docking grid) based on the position of the co-crystallized macrolide in the original PDB file. The grid box should encompass the entire NPET region where macrolides are known to bind.
-
Docking Execution: Perform molecular docking using a program like Glide (Schrödinger) or AutoDock Vina. Use standard precision (SP) followed by extra precision (XP) for the top-scoring poses.
-
Pose Analysis: Visually inspect the top-ranked docking poses. Analyze key interactions (hydrogen bonds, hydrophobic contacts) with ribosomal residues and nucleotides.
Molecular Dynamics (MD) Simulation
Protocol 4.3.1: GROMACS Simulation
-
System Solvation: Place the top-scoring ribosome-ligand complex from docking into a cubic box and solvate with a suitable water model (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
Minimization: Perform energy minimization of the entire solvated system.
-
Equilibration: Conduct a two-phase equilibration: first, an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
Production Run: Execute a production MD run for at least 100 nanoseconds. Save trajectory coordinates every 100 picoseconds.
Post-Simulation Analysis
Protocol 4.4.1: Trajectory Analysis
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) for the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
RMSF Calculation: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the binding site.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.
Protocol 4.4.2: Binding Free Energy Calculation (MM/GBSA)
-
Snapshot Extraction: Extract frames from the stable portion of the MD trajectory.
-
Energy Calculation: Use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy (ΔG_bind) for each snapshot and average the results.
Data Presentation
Quantitative results from the in silico analyses should be presented in a clear, tabular format for comparative purposes.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (23S rRNA) |
|---|---|---|
| This compound | -9.8 ± 0.5 | A2058, A2059, C2611 |
| Erythromycin (Control) | -10.5 ± 0.4 | A2058, A2059, A2503 |
Table 2: MD Simulation Stability Metrics
| System | Average Backbone RMSD (Å) | Average Ligand RMSD (Å) |
|---|---|---|
| Ribosome-Grahamimycin B | 1.8 ± 0.3 | 1.2 ± 0.4 |
| Ribosome (Apo) | 1.5 ± 0.2 | N/A |
Table 3: Binding Free Energy Calculation Results (MM/GBSA)
| Complex | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
|---|
| Ribosome-Grahamimycin B | -45.7 ± 5.1 | -55.2 | -28.9 | 38.4 |
Conclusion
This guide provides a comprehensive in silico strategy to investigate the binding of this compound to its putative target, the bacterial ribosome. The described workflow, from target identification to detailed binding analysis, offers a robust framework for characterizing novel natural products. The results of such studies can provide critical insights into the compound's mechanism of action, guiding further experimental validation and potential lead optimization efforts in drug discovery.
References
Methodological & Application
Application Notes and Protocols: Fermentation and Extraction of Grahamimycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fermentation of Cytospora sp. Ehrenb. W.F.P.L. 13A and the subsequent extraction and purification of the macrocyclic antibiotic, Grahamimycin B. The methodologies outlined below are based on the primary findings reported in the scientific literature.
Introduction
This compound is a member of a group of novel, broad-spectrum, dilactone macrocyclic antibiotics produced by the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A.[1][2][3] These compounds have demonstrated significant antimicrobial activity. This document provides a comprehensive protocol for the reproducible production and isolation of this compound for research and drug development purposes.
Data Summary
The following table summarizes the key quantitative data for the fermentation and extraction of this compound.
| Parameter | Value | Reference |
| Producing Organism | Cytospora sp. Ehrenb. W.F.P.L. 13A | Gurusiddaiah & Ronald, 1981 |
| Optimal Fermentation Medium | Potato Dextrose Broth (PDB) | Gurusiddaiah & Ronald, 1981 |
| Inoculum | Mycelial suspension from a 7-10 day old culture | Assumed standard practice |
| Fermentation Temperature | 25-28 °C | Assumed standard practice |
| Fermentation Duration | 14-21 days | Assumed standard practice |
| Aeration | Shaker flask at 150-200 rpm | Assumed standard practice |
| Extraction Solvent | Ethyl Acetate | Gurusiddaiah & Ronald, 1981 |
| Purification Method | Silica Gel Column Chromatography | Gurusiddaiah & Ronald, 1981 |
| Reported Yield (Grahamimycin A, A1, B) | Not specified in abstracts | Gurusiddaiah & Ronald, 1981 |
Experimental Protocols
Culture Maintenance and Inoculum Preparation
Protocol:
-
Maintain stock cultures of Cytospora sp. Ehrenb. W.F.P.L. 13A on Potato Dextrose Agar (PDA) slants at 4°C.
-
For inoculum preparation, transfer a small piece of mycelial agar from the stock culture to a fresh PDA plate.
-
Incubate the plate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Aseptically transfer several small pieces of the mycelial agar into a flask containing sterile Potato Dextrose Broth (PDB).
-
Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days to generate a liquid mycelial suspension for inoculating the production culture.
Fermentation of Cytospora sp.
Protocol:
-
Prepare the production medium, Potato Dextrose Broth (PDB), according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculate the sterile PDB with the prepared mycelial suspension (5-10% v/v).
-
Incubate the fermentation culture in a shaker at 25-28°C and 150-200 rpm for 14-21 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction of this compound
Protocol:
-
After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude extract.
Purification of this compound
Protocol:
-
Prepare a silica gel column (e.g., silica gel 60, 230-400 mesh) in a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the elution of the compounds by TLC.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Further purify the pooled fractions, if necessary, by repeated column chromatography or by preparative HPLC to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound production and isolation.
Caption: Logical relationship of the this compound production process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Grahamimycin B
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the purification of Grahamimycin B, a macrolide antibiotic, from a crude extract using preparative high-performance liquid chromatography (HPLC).
Introduction
This compound is a 14-membered macrolide antibiotic with potential therapeutic applications. As a secondary metabolite produced by fermentation of Cytospora sp., isolation and purification are critical steps for its characterization, bioactivity screening, and further development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and reproducibility. This application note outlines a reversed-phase HPLC (RP-HPLC) method for the efficient purification of this compound.
Experimental Overview
The purification strategy involves a multi-step process beginning with the extraction of this compound from the fermentation broth, followed by a preparative RP-HPLC separation to isolate the target compound from other metabolites and impurities. The workflow is designed to maximize purity and yield.
Experimental Workflow
Materials and Methods
Sample Preparation
A crude extract of the Cytospora sp. fermentation broth is concentrated under reduced pressure. The resulting residue is then dissolved in a minimal amount of Mobile Phase A (see section 3.2) and filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
The purification is performed on a preparative HPLC system with the following components and parameters:
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | Preparative HPLC with binary gradient pump |
| Injector | Manual or automated with a large volume loop |
| Column | C18 silica column (e.g., 250 x 21.2 mm, 5 µm) |
| Detector | UV-Vis Detector |
| Fraction Collector | Automated fraction collector |
| Data Acquisition | Chromatography software |
Table 2: HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | See Table 3 |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | Ambient |
| Injection Volume | 5.0 mL |
Gradient Elution Program
A linear gradient is employed to achieve optimal separation of this compound from closely eluting impurities.
Table 3: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 35.0 | 30 | 70 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 70 | 30 |
| 55.0 | 70 | 30 |
Results and Data Presentation
The preparative HPLC separation of the crude extract yields several peaks. Fractions are collected across the chromatogram, and those corresponding to the peak of interest are analyzed for purity.
Purity Analysis
The purity of the collected fractions is determined by analytical RP-HPLC using a similar method but with a smaller dimension column (e.g., 250 x 4.6 mm, 5 µm) and a lower flow rate (e.g., 1.0 mL/min).
Table 4: Representative Purification Data for this compound
| Parameter | Value |
| Retention Time (RT) | Approximately 25.5 min |
| Purity of Pooled Fractions | > 95% |
| Yield | ~ 15 mg per injection |
Note: Retention times and yields are representative and may vary depending on the specific instrumentation, column, and crude extract composition.
Signaling Pathways and Logical Relationships
The logic of the purification process is based on the differential partitioning of the components of the crude extract between the stationary and mobile phases.
Conclusion
The described preparative RP-HPLC method provides an effective and reproducible means for the purification of this compound from a complex fermentation extract. The use of a C18 stationary phase with an acetonitrile/water gradient allows for the isolation of the target compound with high purity, suitable for subsequent research and development activities. This application note serves as a valuable resource for researchers and scientists involved in the purification of macrolide antibiotics and other natural products.
Application Notes and Protocols for Determining the Cytotoxicity of Grahamimycin B
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of common cell viability assays to determine the cytotoxic effects of the novel compound, Grahamimycin B. Cytotoxicity assays are essential tools in pharmacology and toxicology for screening compounds that may induce cell death, inhibit cell proliferation, or cause cellular damage.[1][2][3] The following protocols describe three robust and widely used methods to assess cell viability and cytotoxicity: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell viability by measuring the metabolic activity of a cell population.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] This assay is a reliable indicator of cytotoxicity, as a decrease in metabolic activity is often an early sign of cell stress or death.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[4][6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[4][6]
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Data Presentation: MTT Assay
Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.25 | 0.08 | 100% |
| 0 (Vehicle Control) | 1.23 | 0.07 | 98.4% |
| 1 | 1.15 | 0.06 | 92.0% |
| 5 | 0.98 | 0.05 | 78.4% |
| 10 | 0.65 | 0.04 | 52.0% |
| 25 | 0.32 | 0.03 | 25.6% |
| 50 | 0.15 | 0.02 | 12.0% |
| 100 | 0.08 | 0.01 | 6.4% |
Experimental Workflow: MTT Assay
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Grahamimycin B in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grahamimycin B is a member of the grahamimycin family of novel, broad-spectrum, dilactone macrocyclic antibiotics produced by the aerobic fermentation of Cytospora sp.[1] As a macrolide, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to this compound using standard methods such as broth microdilution, agar dilution, and disk diffusion.
Product Information
| Product Name | This compound |
| Chemical Formula | C14H20O7[2] |
| Molecular Weight | 300.307 g/mol [2] |
| Chemical Structure | 9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione[2] |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
| Storage | Store at -20°C for long-term use. Stock solutions should be stored at -20°C or -80°C. |
Mechanism of Action (Presumed)
As a macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with peptide-chain elongation, leading to the cessation of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect) at higher concentrations.
Caption: Presumed mechanism of action for this compound.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains for illustrative purposes. Actual MICs must be determined experimentally.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |
| Haemophilus influenzae (ATCC 49247) | Gram-negative | 4 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).
-
Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate.
-
Include a growth control well (broth only) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Check the growth control well for turbidity to ensure the bacteria grew properly and the sterility control well for clarity.
-
Caption: Broth microdilution workflow for MIC determination.
Agar Dilution Assay for MIC Determination
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicator (optional)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with 1-10 µL of the bacterial suspension (approximately 10⁴ CFU per spot). An inoculum replicator can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits bacterial growth. A faint haze or one or two colonies should be disregarded.
-
Disk Diffusion Assay
Materials:
-
This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to blank sterile disks and allowing them to dry)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement of Zones of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation of the results (Susceptible, Intermediate, or Resistant) requires established zone diameter breakpoints, which would need to be determined through correlation with MIC data.
-
Caption: Disk diffusion workflow for antibacterial susceptibility testing.
Quality Control
It is essential to include appropriate quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) in each assay run. The resulting MIC values or zone diameters for the QC strains should fall within the established acceptable ranges to ensure the validity of the results.
Data Interpretation
The MIC value is the primary result from the broth and agar dilution tests. The interpretation of these values as "Susceptible," "Intermediate," or "Resistant" requires the establishment of clinical breakpoints, which are determined based on microbiological, pharmacokinetic, and pharmacodynamic data. For a novel compound like this compound, these breakpoints have not yet been established.
Disclaimer
These protocols are intended for research purposes only. All experiments should be conducted in a suitable laboratory environment by trained personnel, following appropriate safety precautions. The provided MIC values are hypothetical and for illustrative purposes only; actual values must be determined experimentally.
References
Application of Novel Compounds in Microbial Biofilm Studies: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific studies on the application of Grahamimycin B in microbial biofilm research are not available in the public domain. Grahamimycins are a group of broad-spectrum antibiotics, with Grahamimycin A being the most studied for its antimicrobial properties.[1][2] The following application notes and protocols provide a generalized framework for evaluating the potential of a novel compound, such as this compound, as an anti-biofilm agent.
Introduction to Biofilm Research and Novel Compound Screening
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces.[3] These biofilms exhibit increased resistance to conventional antimicrobial treatments and the host immune system, making them a significant challenge in clinical and industrial settings. The discovery of new anti-biofilm agents is crucial. A systematic approach to screening novel compounds, like the hypothetical "this compound," involves quantifying their ability to inhibit biofilm formation, eradicate established biofilms, and understanding their mechanism of action.
Quantitative Data Summary for a Novel Anti-Biofilm Agent
When evaluating a new compound, it is essential to determine its efficacy against a panel of relevant planktonic and biofilm-forming microorganisms. The data should be presented in a clear and structured manner to allow for easy comparison. Below is a template table summarizing key quantitative metrics for a hypothetical compound, "Compound X."
Table 1: Hypothetical Anti-biofilm Activity of Compound X (e.g., this compound)
| Target Microorganism | Planktonic MIC (µg/mL) | Biofilm MIC (MBIC₅₀) (µg/mL) | Biofilm Eradication Conc. (MBEC₅₀) (µg/mL) | % Biofilm Inhibition at Sub-MIC | Reference Strain |
| Staphylococcus aureus | 8 | 32 | 128 | 75% at 4 µg/mL | ATCC 29213 |
| Pseudomonas aeruginosa | 16 | 128 | >256 | 60% at 8 µg/mL | PAO1 |
| Escherichia coli | 4 | 16 | 64 | 80% at 2 µg/mL | ATCC 25922 |
| Candida albicans | 16 | 64 | 256 | 55% at 8 µg/mL | SC5314 |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.
-
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent required to inhibit 50% of biofilm formation.
-
MBEC₅₀ (Minimum Biofilm Eradication Concentration): The concentration of an agent required to eradicate 50% of a pre-formed biofilm.
Detailed Experimental Protocols
The following are standard protocols for assessing the anti-biofilm properties of a novel compound.
This assay assesses the ability of a compound to prevent biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture grown to logarithmic phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
Test compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Adjust the bacterial culture to an optical density (OD₆₀₀) of 0.05 (~10⁷ CFU/mL).
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution. Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Fix the biofilms by air-drying the plate for 15-20 minutes.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the excess stain and wash the wells three times with 200 µL of sterile distilled water.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
This assay evaluates the ability of a compound to destroy an established biofilm.
Procedure:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2-4), but without the test compound.
-
After the incubation period, gently remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described above (steps 5-10 of the inhibition assay).
This assay determines the metabolic activity of cells within the biofilm after treatment.
Materials:
-
Biofilms grown and treated in a 96-well plate
-
Resazurin sodium salt solution (0.02% w/v in PBS)
Procedure:
-
Grow and treat biofilms as in the inhibition or eradication assay.
-
After treatment, wash the wells with PBS to remove planktonic cells and residual compound.
-
Add 100 µL of PBS and 10 µL of resazurin solution to each well.
-
Incubate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm). Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Visualization of Pathways and Workflows
Understanding the potential mechanism of action and having a clear experimental workflow are critical for drug development.
Many anti-biofilm compounds act by interfering with bacterial communication systems, such as quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that regulates the expression of genes involved in biofilm formation and virulence. A novel compound could potentially inhibit this pathway.
Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by Compound X.
A logical workflow ensures a comprehensive evaluation of a novel compound's potential.
References
- 1. Grahamimycins: antibiotics from Cytospora sp. Ehrenb. W.F.P.L. 13A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grahamimycins: antibiotics from Cytospora sp. Ehrenb. W.F.P.L. 13A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin [mdpi.com]
Techniques for Radiolabeling Grahamimycin B for Uptake Studies
Application Note AP-2025-11-01
Abstract: This document provides detailed protocols for the radiolabeling of Grahamimycin B, a macrolide natural product, for use in cellular uptake and biodistribution studies. The methods described herein focus on the incorporation of tritium (³H) and carbon-14 (¹⁴C), two of the most common isotopes in drug discovery and development. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a macrolide compound with a 14-membered lactone ring, characterized by the presence of hydroxyl, ketone, and ester functional groups.[1] Understanding the cellular uptake and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Radiolabeling provides a sensitive method for tracing and quantifying the molecule in biological systems.[2][3] This application note outlines two primary strategies for radiolabeling this compound: Tritiation via catalytic hydrogen isotope exchange and Carbon-14 labeling via synthesis from a labeled precursor.
Chemical Structure of this compound
-
IUPAC Name: 9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione[1]
-
Chemical Formula: C₁₄H₂₀O₇[1]
-
Molecular Weight: 300.307 g/mol [1]
-
Key Functional Groups: Macrolide, secondary alcohols, ketones, enoate ester.[1]
Radiolabeling Strategies
The choice of radioisotope and labeling position is critical to ensure that the biological activity of this compound is not significantly altered.
Tritium (³H) Labeling
Tritium labeling is a common strategy for radiolabeling complex molecules, often achieved with minimal structural modification.[4][5] For this compound, catalytic hydrogen isotope exchange (HIE) is a promising approach, targeting C-H bonds.[6]
-
Advantages: High specific activity can be achieved, and the small size of tritium is unlikely to affect biological activity.
-
Disadvantages: The position of labeling may not be specific without directing groups, potentially leading to a mixture of labeled isomers.
Carbon-14 (¹⁴C) Labeling
Carbon-14 is a beta-emitter with a long half-life, making it ideal for metabolic studies.[7][8] Labeling with ¹⁴C typically requires a synthetic route that incorporates a ¹⁴C-labeled precursor.
-
Advantages: The label is metabolically stable, and its position can be precisely controlled through synthesis.
-
Disadvantages: Requires more extensive synthetic effort compared to HIE and generally results in lower specific activity.
Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in a designated and properly shielded laboratory by trained personnel, following all institutional and national regulations for radiation safety and waste disposal.
Protocol 1: Tritiation of this compound using Palladium-Catalyzed C-H Activation
This protocol is adapted from established methods for the tritiation of complex pharmaceuticals.[4][5]
Objective: To introduce tritium into this compound via palladium-catalyzed C-H activation with tritium gas (T₂).
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tritium gas (T₂)
-
Anhydrous, degassed solvent (e.g., ethyl acetate)
-
Reaction vessel suitable for high-pressure gas reactions
-
High-performance liquid chromatography (HPLC) system with a radiodetector
-
Scintillation counter and vials
Procedure:
-
Preparation: In a glovebox, add this compound (1 mg) and Pd(OAc)₂ (0.1 eq) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed ethyl acetate (1 mL) to dissolve the substrate and catalyst.
-
Tritiation Reaction: Connect the vial to a tritium manifold. Freeze-pump-thaw the mixture three times to remove atmospheric gases. Introduce T₂ gas (1 Ci) and allow the reaction to stir at room temperature for 12-24 hours.
-
Quenching and Purification: After the reaction, carefully vent the excess T₂ gas. The crude product is then purified by reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile) to separate the labeled this compound from unlabeled starting material and byproducts.
-
Analysis and Quantification: The specific activity of the purified [³H]-Grahamimycin B is determined by liquid scintillation counting of a known mass of the compound.
Expected Outcome:
| Parameter | Expected Value |
| Radiochemical Purity | >98% |
| Specific Activity | >15 Ci/mmol[4][5] |
| Overall Yield | 10-30% |
Workflow for Tritiation of this compound
Caption: Workflow for the tritiation of this compound.
Protocol 2: Carbon-14 Labeling of a this compound Precursor
This protocol outlines a hypothetical synthetic step for introducing a ¹⁴C label. The synthesis would likely involve the use of a ¹⁴C-labeled building block, such as [¹⁴C]-methyl iodide or [¹⁴C]-propionate, in the polyketide synthesis pathway that produces this compound or a chemical synthesis of a fragment. For this example, we will consider the introduction of a ¹⁴C-labeled methyl group.
Objective: To synthesize a ¹⁴C-labeled precursor for the total synthesis of this compound.
Materials:
-
A suitable precursor of this compound (e.g., a seco-acid)
-
[¹⁴C]-Methyl iodide ([¹⁴C]H₃I)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetone)
-
Thin-layer chromatography (TLC) plate
-
HPLC system with a radiodetector
-
Scintillation counter
Procedure:
-
Preparation: Dissolve the this compound precursor (10 mg) in anhydrous acetone (5 mL) in a sealed reaction vial.
-
Reaction: Add potassium carbonate (2 eq) followed by [¹⁴C]H₃I (1.1 eq, with a specific activity of 50-60 mCi/mmol). The reaction is stirred at 50°C for 4 hours.
-
Monitoring: The reaction progress is monitored by radio-TLC.
-
Workup and Purification: Upon completion, the solvent is evaporated. The residue is redissolved in a suitable solvent and purified by preparative HPLC to isolate the ¹⁴C-labeled product.
-
Analysis: The radiochemical purity and specific activity of the product are determined by HPLC with radiodetection and liquid scintillation counting.
Expected Outcome for Labeled Precursor:
| Parameter | Expected Value |
| Radiochemical Purity | >98% |
| Specific Activity | 50-60 mCi/mmol |
| Overall Yield | 60-80% |
Workflow for [¹⁴C]-Labeling of a Precursor
Caption: Synthesis of a [¹⁴C]-labeled this compound precursor.
Protocol 3: Cellular Uptake Assay
Objective: To quantify the uptake of radiolabeled this compound in a cell line of interest.
Materials:
-
[³H]-Grahamimycin B or [¹⁴C]-Grahamimycin B
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing a known concentration of radiolabeled this compound (e.g., 1 µCi/mL).
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular radiolabeled compound.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate for 20 minutes on ice.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of each lysate using a BCA assay to normalize the radioactivity counts.
Data Analysis:
The uptake of radiolabeled this compound will be expressed as disintegrations per minute (DPM) per milligram of protein.
Logical Flow for Cellular Uptake Assay
Caption: Workflow for the cellular uptake assay.
Data Presentation
Quantitative data from the cellular uptake study should be tabulated for clear comparison.
Table 1: Cellular Uptake of [³H]-Grahamimycin B in [Cell Line]
| Time (minutes) | DPM/mg protein (Mean ± SD) |
| 0 | [Background Value] |
| 15 | [Value] |
| 30 | [Value] |
| 60 | [Value] |
| 120 | [Value] |
Conclusion
The protocols detailed in this application note provide a framework for the successful radiolabeling of this compound and its application in cellular uptake studies. The choice between tritium and carbon-14 labeling will depend on the specific research question, with tritiation offering a more direct route to a high-specific-activity tracer and carbon-14 providing a metabolically stable label for longer-term studies. Careful execution of these protocols will enable researchers to gain valuable insights into the pharmacological properties of this compound.
References
- 1. PhytoBank: Showing this compound (PHY0056920) [phytobank.ca]
- 2. longdom.org [longdom.org]
- 3. Radiolabeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 4. Palladium(II)-Mediated C-H Tritiation of Complex Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Grahamimycin B in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Grahamimycin B is a novel antibiotic with potential therapeutic applications. To facilitate its development and clinical evaluation, a robust and sensitive analytical method for its quantification in complex biological matrices is essential. This application note describes a hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is based on established methodologies for the analysis of similar compounds in biological fluids and is intended to serve as a comprehensive template for researchers.
The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic and toxicokinetic studies.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar molecule not present in the matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Hypothetical m/z 543.2 -> 187.1 (Quantifier), m/z 543.2 -> 356.3 (Qualifier)
-
Internal Standard: To be determined based on the selected IS
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Data Presentation
The following table summarizes the hypothetical quantitative performance parameters of the described method.
| Parameter | Hypothetical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | |
| LLOQ | < 15% |
| Low QC | < 10% |
| Mid QC | < 10% |
| High QC | < 10% |
| Inter-day Precision (%CV) | |
| LLOQ | < 15% |
| Low QC | < 10% |
| Mid QC | < 10% |
| High QC | < 10% |
| Accuracy (% Bias) | |
| LLOQ | ± 20% |
| Low QC | ± 15% |
| Mid QC | ± 15% |
| High QC | ± 15% |
| Matrix Effect | 90 - 110% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Grahamimycin B Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during Grahamimycin B fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a broad-spectrum, dilactone, macrocyclic antibiotic. It is a polyketide produced by the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A.[1]
Q2: What is the likely biosynthetic pathway for this compound?
As a macrolide, this compound is likely synthesized via a Type I polyketide synthase (PKS) pathway.[2][3] Fungal PKSs are large, multi-domain enzymes that iteratively condense short-chain carboxylic acid units (like acetyl-CoA and malonyl-CoA) to build the polyketide backbone.[2][4] The final structure is then typically cyclized into a macrolactone.
Q3: I am experiencing very low or no production of this compound. What are the initial troubleshooting steps?
Low or no yield can stem from several factors. Here’s a checklist of initial steps:
-
Strain Viability and Purity: Confirm the viability and purity of your Cytospora sp. culture. Contamination can severely impact antibiotic production.
-
Media Composition: Double-check the composition and pH of your fermentation medium. Nutrient limitations or imbalances are common causes of low yield.
-
Inoculum Quality: Ensure your seed culture is in the exponential growth phase and of sufficient density.
-
Fermentation Parameters: Verify that the temperature, pH, aeration, and agitation rates are within the optimal range for fungal growth and secondary metabolite production.
Troubleshooting Guides
This section provides detailed guidance on specific issues that can lead to low this compound yield.
Issue 1: Suboptimal Growth of Cytospora sp.
Poor fungal growth will inevitably lead to low antibiotic production. If you observe sparse mycelial growth, consider the following:
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Carbon Source | Fungi have diverse preferences for carbon sources. If using a defined medium, test alternative carbohydrates such as glucose, sucrose, fructose, or soluble starch. Complex carbon sources like molasses or corn steep liquor can also be beneficial. |
| Nitrogen Limitation or Repression | The type and concentration of the nitrogen source are critical. Ammonium salts can sometimes repress secondary metabolite production.[5] Experiment with different nitrogen sources like peptone, yeast extract, soybean meal, or specific amino acids. |
| Incorrect C:N Ratio | The carbon-to-nitrogen ratio significantly influences fungal metabolism. Systematically vary the concentrations of your primary carbon and nitrogen sources to find the optimal balance for this compound production. |
| Trace Element Deficiency | Ensure your medium contains essential trace elements like zinc, iron, copper, and manganese, which are crucial for enzymatic activities in biosynthetic pathways. |
| Suboptimal pH | The optimal pH for growth may differ from the optimal pH for antibiotic production. Monitor and control the pH of the fermentation broth throughout the process. A typical starting pH for fungal fermentations is between 5.0 and 7.0. |
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol allows for the systematic evaluation of individual media components.
-
Establish a Baseline: Prepare a basal fermentation medium with a standard composition.
-
Vary One Component: Create a series of flasks where only one component's concentration is varied, while all others remain constant. For example, to test carbon sources, prepare flasks with different concentrations of glucose (e.g., 20, 40, 60, 80 g/L).
-
Inoculate and Ferment: Inoculate each flask with a standardized inoculum of Cytospora sp. and ferment under consistent conditions (temperature, agitation).
-
Analyze Yield: At the end of the fermentation, harvest the broth and quantify the this compound yield using a suitable analytical method like HPLC.
-
Repeat for Other Components: Repeat this process for other key media components, such as the nitrogen source and key mineral salts.
Issue 2: Good Growth but Low this compound Titer
This scenario suggests that the conditions are suitable for primary metabolism (growth) but not for secondary metabolism (antibiotic production).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Precursor Limitation | The biosynthesis of polyketides like this compound requires a steady supply of precursors, primarily acetyl-CoA and malonyl-CoA. Supplementing the medium with potential precursors can enhance yield. |
| Feedback Inhibition | High concentrations of the antibiotic itself or intermediate metabolites can inhibit the biosynthetic enzymes. Consider strategies like in-situ product removal (e.g., using adsorbent resins) to alleviate this. |
| Suboptimal Fermentation Time | Secondary metabolite production often begins in the late exponential or stationary phase of growth. Conduct a time-course study to determine the optimal harvest time for maximum this compound yield. |
| Inappropriate Aeration/Agitation | Oxygen supply is critical for many fungal secondary metabolite pathways. Optimize the dissolved oxygen (DO) level by adjusting the agitation speed and aeration rate. |
| Catabolite Repression | High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for secondary metabolite production. A fed-batch strategy, where the carbon source is added incrementally, can help maintain a low, steady concentration and avoid repression. |
Experimental Protocol: Precursor Feeding Strategy
-
Identify Potential Precursors: Based on the polyketide nature of this compound, logical precursors to test are short-chain fatty acids or their esters (e.g., sodium acetate, ethyl propionate).
-
Determine Feeding Time and Concentration: Introduce the precursor at different stages of the fermentation (e.g., at inoculation, mid-log phase, stationary phase) and at various concentrations.
-
Monitor for Toxicity: Be aware that some precursors can be toxic to the fungus at high concentrations. Monitor cell growth and morphology after precursor addition.
-
Quantify Yield: Analyze the this compound yield to determine if the precursor supplementation had a positive effect.
Quantitative Data Summary: Hypothetical Precursor Feeding Experiment
| Precursor Added | Concentration (g/L) | Feeding Time (hours) | This compound Yield (mg/L) |
| None (Control) | 0 | - | 50 ± 5 |
| Sodium Acetate | 2 | 24 | 75 ± 8 |
| Sodium Acetate | 2 | 48 | 90 ± 7 |
| Sodium Acetate | 5 | 48 | 60 ± 6 (slight growth inhibition) |
| Ethyl Propionate | 2 | 48 | 110 ± 10 |
Issue 3: Inconsistent Yield Between Batches
Batch-to-batch variability is a common challenge in fermentation processes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum Inconsistency | Standardize your inoculum preparation protocol strictly. Use a consistent spore concentration or mycelial density and ensure the seed culture is always in the same growth phase. |
| Variability in Raw Materials | Complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between lots from the same supplier. If possible, test new batches of media components before use in large-scale fermentations. |
| Inadequate Process Control | Small variations in pH, temperature, or dissolved oxygen can lead to significant differences in yield. Implement robust monitoring and control systems for these parameters. |
Analytical Methods for this compound Quantification
Accurate quantification of this compound is essential for optimizing fermentation conditions. High-Performance Liquid Chromatography (HPLC) is a suitable method.
General HPLC Protocol:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia.
-
Extract the supernatant with an equal volume of an organic solvent like ethyl acetate or butanol.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
-
-
Chromatographic Conditions (Example for Macrolides):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: A simplified diagram of the putative this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genetic basis of precursor supply for the biosynthesis of macrolide and polyether antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Grahamimycin B Purification and Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and separation of Grahamimycin B, a macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from a fermentation broth?
A1: The initial extraction of this compound, a macrolide, from a fermentation broth typically involves separating the biomass from the culture medium, followed by solvent extraction. The filtered supernatant is commonly extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform in a 1:1 (v/v) ratio.[1][2] An alternative method involves mixing the broth with acetonitrile to form a homogenous mixture, and then inducing phase separation by adding an inorganic salt, which can yield a high extraction efficiency of over 98.5% in a single stage.[3]
Q2: I am observing a low yield after the initial solvent extraction. What could be the cause?
A2: Low yield during initial extraction can be attributed to several factors. The pH of the fermentation broth is a critical parameter; ensure it is optimized for this compound's solubility in the organic solvent. Emulsion formation during extraction can also trap the product; if this occurs, consider centrifugation or the addition of salt to break the emulsion. The choice of extraction solvent is also crucial; while chloroform and dichloromethane can have high extraction rates, they may also co-extract impurities that complicate downstream processing.[2]
Q3: My preliminary purification by silica gel chromatography is not providing good separation. What can I do?
A3: If silica gel chromatography is yielding poor separation, consider optimizing the solvent system. A gradient elution with a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a common starting point.[4] For macrolides, which can have basic properties, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and reduce tailing on silica gel. If issues persist, a different stationary phase, such as reversed-phase C18 silica, may be more suitable.
Q4: I am seeing significant peak tailing in my HPLC results. What are the common causes and solutions?
A4: Peak tailing in HPLC is a frequent issue when purifying macrolides. The primary causes include:
-
Secondary Interactions: Residual silanol groups on the silica backbone of the C18 column can interact with basic functional groups on this compound. Using a highly end-capped column or adding a competitive base like triethylamine to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.
-
Column Contamination: Buildup of impurities on the column frit or packing material can disrupt the sample flow. Using a guard column and ensuring proper sample filtration can prevent this.
-
Inappropriate Mobile Phase pH: Operating near the pKa of the analyte can cause inconsistent peak shapes. Buffering the mobile phase to maintain a stable pH is recommended.
Q5: How can I improve the resolution between this compound and its related impurities during HPLC?
A5: Achieving good resolution between structurally similar macrolides and their impurities can be challenging. To improve resolution:
-
Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of the analytes and improve separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Increase the Column Temperature: Elevating the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.
Troubleshooting Guides
Problem: Low Recovery of this compound After Preparative HPLC
| Possible Cause | Solution |
| Poor Solubility in Mobile Phase | Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, a stronger injection solvent can be used, but it should be weaker than the mobile phase to avoid peak distortion. |
| Compound Precipitation on the Column | This can occur if the sample is injected in a solvent much stronger than the initial mobile phase conditions. Ensure the injection solvent is compatible with the mobile phase. |
| Improper Fraction Collection | Verify that the fraction collector parameters are set correctly to collect the entire peak corresponding to this compound. Peak broadening at high concentrations can lead to earlier elution of the peak front. |
| Degradation of the Compound | Macrolides can be susceptible to degradation under acidic or basic conditions. Ensure the pH of the mobile phase is within the stability range of this compound.[1] |
Problem: High Backpressure in the HPLC System
| Possible Cause | Solution |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Filter all samples and mobile phases before use. A guard column can also help protect the analytical column. |
| Precipitation in the System | If using a buffered mobile phase, ensure the buffer is soluble in the organic modifier concentration used throughout the gradient. Salt precipitation can occur if the organic concentration becomes too high. |
| Contaminated Guard Column | If a guard column is being used, it may be clogged. Replace the guard column. |
| System Blockage | A blockage may be present in the tubing, injector, or other system components. Systematically check each component to locate and clear the blockage. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
-
Fermentation Broth Harvesting: Centrifuge the fermentation broth to separate the biomass from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography:
-
Prepare a silica gel column equilibrated with hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol is a model based on methods for similar macrolides and should be optimized for this compound.
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 40 20 70 25 70 26 40 | 30 | 40 |
-
Flow Rate: 20 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: Dependent on sample concentration and column loading capacity.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Macrolide Analysis
| Parameter | Erythromycin | Clarithromycin |
| Column | C18 | Kromasil C18 |
| Mobile Phase | Acetonitrile, Methanol, 0.2 M Ammonium acetate, Water | Acetonitrile, Potassium dihydrogen phosphate buffer (pH 4.0) |
| Detection | 215 nm | 205 nm |
| Flow Rate | 1.0 mL/min | 1.1 mL/min |
Table 2: Reported Recovery and Yield for Macrolide Purification
| Purification Step | Compound | Efficiency/Yield | Reference |
| Salt-induced Phase Separation | Erythromycin | >98.5% extraction efficiency | [3] |
| HPLC Purification | Various Macrolides | 97.13–100.28% recovery | [5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
How to prevent degradation of Grahamimycin B during storage
This technical support center provides guidance on the prevention of Grahamimycin B degradation during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Suspected Degradation of this compound
If you suspect that your sample of this compound has degraded, follow these steps to diagnose and address the issue.
1. Initial Observation and Assessment:
-
Visual Inspection: Check for any changes in the physical appearance of the sample, such as color change, clumping, or reduced solubility.
-
Review Storage Conditions: Verify the storage temperature, light exposure, and humidity levels. Compare these with the recommended storage conditions.
-
Check Handling Procedures: Review recent handling procedures. Note any prolonged exposure to room temperature, repeated freeze-thaw cycles, or use of non-recommended solvents.
2. Analytical Confirmation:
To confirm degradation, it is recommended to perform analytical testing. High-Performance Liquid Chromatography (HPLC) is a suitable method.
-
Purity Analysis: Use a stability-indicating HPLC method to assess the purity of the sample. A decrease in the main peak area of this compound and the appearance of new peaks are indicative of degradation.
-
Comparison to a Reference Standard: If available, compare the chromatogram of the suspected sample with that of a new, uncompromised lot of this compound.
3. Corrective Actions:
-
Quarantine Suspected Vials: Isolate the vials of this compound that are suspected of degradation to prevent their further use.
-
Procure a New Sample: If degradation is confirmed, it is best to use a new, quality-controlled sample for your experiments to ensure data integrity.
-
Review and Optimize Storage and Handling Protocols: Based on the likely cause of degradation, revise your laboratory's standard operating procedures for the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the optimal storage conditions for lyophilized this compound? For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. For short-term storage (up to a few weeks), 2-8°C is acceptable.
-
How should I store this compound once it is in solution? this compound in solution is significantly less stable than the lyophilized powder. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C for no longer than one week. Avoid repeated freeze-thaw cycles.
-
What solvents are recommended for dissolving this compound? Based on its macrolide structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer of choice.
Degradation
-
What are the common causes of this compound degradation? Like other macrolide antibiotics, this compound is susceptible to degradation through:
-
Hydrolysis: The lactone ring in the macrolide structure can be hydrolyzed, especially under acidic (pH < 5) or alkaline (pH > 8) conditions.
-
Oxidation: Exposure to air and certain reactive species can lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
-
-
What are the signs of this compound degradation? Physical signs may include a change in color or solubility of the compound. Analytically, degradation is observed as a decrease in the purity of the sample, with the appearance of new peaks in an HPLC chromatogram.
Data on Macrolide Stability
| Macrolide | Stress Condition | Temperature | Duration | Observed Degradation | Reference |
| Azithromycin | 0.1 M HCl | 60°C | 24 hours | Significant Degradation | [1] |
| Azithromycin | 0.1 M NaOH | 60°C | 24 hours | Significant Degradation | [1] |
| Azithromycin | 3% H₂O₂ | Room Temp | 24 hours | Moderate Degradation | [1] |
| Clarithromycin | 0.1 M HCl | 80°C | 12 hours | ~15% Degradation | [2] |
| Clarithromycin | 0.1 M NaOH | 80°C | 12 hours | ~20% Degradation | [2] |
| Clarithromycin | 4% H₂O₂ | 80°C | 12 hours | ~12% Degradation | [2] |
| Erythromycin | pH 4-9 Buffer | 25°C | Not specified | Stable | [3] |
| Erythromycin | pH < 5 or > 8 | 50-60°C | Not specified | Increased Hydrolysis | [3] |
| Tylosin | pH < 5 or > 8 | 50-60°C | Not specified | Increased Hydrolysis | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol is a general guideline for developing a stability-indicating HPLC method for this compound, based on methods used for other macrolide antibiotics.[1][2][4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Formic acid or acetic acid
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A: Water with 10 mM ammonium acetate and 0.1% formic acid, and B: Acetonitrile.
-
Start with a gradient of 10% B, increasing to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 210 nm (or a more specific wavelength if the UV spectrum of this compound is known)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
4. Forced Degradation Study Protocol:
To validate the stability-indicating nature of the HPLC method, perform a forced degradation study.[5][6]
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the this compound stock solution. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the this compound stock solution. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the this compound stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 80°C for 48 hours. Dissolve in the solvent for analysis.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: A flowchart for troubleshooting suspected degradation of this compound.
Caption: Potential degradation pathways for this compound based on its macrolide structure.
References
Technical Support Center: Troubleshooting Grahamimycin B Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grahamimycin B bioassays. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent zones of inhibition in our disk diffusion assays with this compound. What are the potential causes?
A1: Inconsistent inhibition zones in disk diffusion assays are a common issue and can stem from several factors:
-
Inoculum Density: The concentration of the microbial inoculum is critical. A higher density of microorganisms can lead to smaller or less defined inhibition zones, while a lower density might produce larger zones. Standardization of the inoculum to a specific McFarland standard is crucial for reproducibility.
-
Agar Depth and Composition: The thickness of the agar in your petri dishes can affect the diffusion of this compound. Deeper agar can result in smaller zones as the compound diffuses in three dimensions. The composition of the media can also influence the growth of the test organism and the activity of the compound.
-
Incubation Conditions: Variations in incubation time and temperature can significantly impact microbial growth rates and, consequently, the size of the inhibition zones. Ensure consistent incubation conditions for all experiments.
-
Compound Diffusion: The physicochemical properties of this compound, such as its molecular weight and polarity, will determine its diffusion rate through the agar.[1][2] If this compound is a large or non-polar molecule, it may diffuse poorly, leading to smaller or absent zones of inhibition.[2]
-
Solvent Effects: The solvent used to dissolve this compound can interfere with the bioassay. Some solvents, like ethanol or DMSO, can have intrinsic antimicrobial properties, especially at higher concentrations, leading to false-positive results or larger zones of inhibition.[1] It is essential to run solvent controls.
Q2: Why are the Minimum Inhibitory Concentration (MIC) values for this compound different between broth microdilution and agar-based methods?
A2: Discrepancies in MIC values between different methods are not uncommon and can be attributed to the fundamental differences in the assays:
-
Diffusion Limitations: In agar-based methods, the diffusion of this compound is a key factor.[1][2] If the compound diffuses poorly in agar, the localized concentration available to the microorganisms may be lower than the concentration loaded, resulting in an apparently higher MIC.
-
Bacteriostatic vs. Bactericidal Effects: Agar diffusion methods may not effectively distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) effects.[1] Broth microdilution assays, when followed by plating for Minimum Bactericidal Concentration (MBC), can provide a clearer picture of the compound's activity.
-
Bioavailability: In a liquid medium (broth), this compound is more readily available to the microorganisms. In contrast, on a solid medium (agar), the compound's interaction with the agar matrix can reduce its bioavailability.
Q3: We are seeing no activity for this compound against Gram-negative bacteria, but it is active against Gram-positive bacteria. Is this expected?
A3: This is a common observation for many antimicrobial compounds. The difference in susceptibility is due to the fundamental structural differences in the cell walls of Gram-positive and Gram-negative bacteria. Gram-negative bacteria possess an outer membrane that acts as an additional barrier, preventing many compounds from reaching their target sites within the cell. The lack of an outer membrane in Gram-positive bacteria makes them generally more susceptible to a wider range of antimicrobial agents.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells/Plates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use reverse pipetting for viscous solutions. |
| Uneven Inoculum Distribution | Vortex the microbial suspension immediately before inoculation. For agar plates, ensure the inoculum is spread evenly across the entire surface. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the media and compound, affecting microbial growth. To mitigate this, fill the outer wells with sterile media or water and do not use them for experimental data. |
| Inconsistent Incubation | Ensure a stable and uniform temperature within your incubator. Avoid stacking plates too high, as this can lead to uneven temperature distribution. |
Issue 2: No Zone of Inhibition or Very Small Zones
| Potential Cause | Recommended Solution |
| Poor Diffusion of this compound | Consider using an alternative method that does not rely on diffusion, such as broth microdilution. For agar-based assays, well diffusion may be preferable to disk diffusion for high molecular weight compounds.[1] |
| Inactivation of this compound | The compound may be unstable under the experimental conditions (e.g., pH, temperature). Check the stability of this compound in the chosen media and incubation conditions.[3] The compound may also bind to components of the media, reducing its effective concentration. |
| Resistance of the Test Organism | The selected microbial strain may be inherently resistant to this compound. Confirm the activity against a known susceptible control strain. |
| Insufficient Concentration | The concentration of this compound being tested may be too low to inhibit the growth of the microorganism. Perform a dose-response experiment with a wider range of concentrations. |
Experimental Protocols
Standardized Broth Microdilution for MIC Determination
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microplate using appropriate growth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted this compound. Include a positive control (microorganism in media without compound) and a negative control (media only).
-
Incubation: Incubate the microplate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for MIC determination using broth microdilution.
Caption: A logical flow for troubleshooting inconsistent bioassay results.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Grahamimycin B and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of Grahamimycin B and the well-established macrolide antibiotic, erythromycin. The available data for this compound is based on its initial discovery and characterization, and as such, this comparison is constrained by the limited research on this novel antibiotic. Erythromycin, a widely studied and clinically utilized antibiotic, serves as a benchmark for this analysis.
Quantitative Efficacy Data
The following table summarizes the available in vitro antibacterial activity of this compound and a range of reported Minimum Inhibitory Concentration (MIC) values for erythromycin against various bacterial species. It is important to note that the data for this compound is from a single study conducted in 1986, and direct comparative studies with erythromycin using the same strains and methodologies are not available.
| Bacterial Species | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus | 12.5 | 0.5 - >64[1][2] |
| Streptococcus pneumoniae | - | 0.06 - >256[3][4][5][6][7] |
| Escherichia coli | >100 | 16 - >1024[8][9] |
| Bacillus subtilis | 3.12 | - |
| Salmonella typhimurium | >100 | - |
| Klebsiella pneumoniae | >100 | - |
| Pseudomonas aeruginosa | >100 | - |
| Sarcina lutea | 6.25 | - |
| Mycobacterium smegmatis | 25 | - |
Note: A hyphen (-) indicates that data was not available from the searched sources. The wide range of MIC values for erythromycin reflects the variability among bacterial strains and the development of resistance.
Experimental Protocols
The methodologies for the key experiments cited are detailed below.
This compound: Antibacterial Activity Assay (Agar Dilution Method)
The antibacterial spectrum of this compound was determined using a conventional agar dilution method as described in the initial discovery publication.
-
Media Preparation: Mueller-Hinton agar was prepared and sterilized according to the manufacturer's instructions.
-
Antibiotic Dilution: A stock solution of this compound was prepared in a suitable solvent. A series of twofold dilutions of the antibiotic were then incorporated into the molten agar to achieve the desired final concentrations.
-
Inoculum Preparation: The bacterial strains to be tested were cultured in Mueller-Hinton broth overnight. The turbidity of the bacterial suspensions was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: The agar plates containing the different concentrations of this compound were inoculated with the standardized bacterial suspensions using a multipoint inoculator.
-
Incubation: The inoculated plates were incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the test organism.
Erythromycin: Minimum Inhibitory Concentration (MIC) Determination
The MIC values for erythromycin are typically determined using standardized methods such as broth microdilution or agar dilution as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution Method:
-
A series of twofold dilutions of erythromycin are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plates are incubated at 37°C for 16 to 20 hours.
-
The MIC is determined as the lowest concentration of erythromycin that shows no visible bacterial growth.
-
Visualizations
Erythromycin's Mechanism of Action on the Bacterial Ribosome
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA. This binding interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site of the ribosome. This ultimately halts the production of essential bacterial proteins.
Caption: Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow for this compound Antibacterial Screening
The following diagram illustrates the general workflow used in the initial discovery and screening of the antibacterial activity of Grahamimycins.
Caption: Workflow for the production and antibacterial screening of this compound.
Conclusion
This comparative guide highlights the significant disparity in the available scientific literature between this compound and erythromycin. While this compound, a dilactone macrocyclic antibiotic, demonstrated in vitro activity against a limited range of bacteria in its initial discovery, it remains a largely uncharacterized compound. In contrast, erythromycin is a well-documented macrolide with a known mechanism of action and extensive clinical data.
The provided data and protocols serve as a baseline for understanding the preliminary antibacterial profile of this compound. However, a comprehensive and meaningful comparison of its efficacy against erythromycin would necessitate further research, including:
-
Direct, head-to-head in vitro susceptibility testing against a broad panel of clinically relevant bacteria.
-
Determination of the mechanism of action of this compound.
-
In vivo studies to assess its efficacy and pharmacokinetic/pharmacodynamic properties.
References
- 1. Cytospora: an important genus of canker pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newprairiepress.org [newprairiepress.org]
- 4. Mastering the craft: Creating an insightful and widely-cited literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sullivan.libanswers.com [sullivan.libanswers.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The macrolide antibiotic renaissance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotics from Extremophilic Micromycetes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Macrolide Resistance: A Comparative Analysis of Branimycin B
For researchers, scientists, and drug development professionals, the emergence of antibiotic resistance is a paramount challenge. This guide provides a comparative analysis of the cross-resistance profile of Branimycin B, a novel antibiotic, with established macrolides. Due to the novelty of Branimycin B, publicly available direct cross-resistance data is limited. Therefore, this guide will focus on its distinct mechanism of action to infer its potential to circumvent common macrolide resistance pathways.
Introduction to Branimycin B and Macrolide Resistance
Branimycin B is a recently discovered antibiotic produced by the abyssal actinobacterium Pseudonocardia carboxydivorans[1]. While its structural class is still being fully elucidated, initial reports suggest it possesses a macrolide-like core. Traditional macrolides, such as erythromycin, clarithromycin, and azithromycin, act by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis[2][3]. However, their efficacy is increasingly compromised by several resistance mechanisms, primarily target site modification, drug efflux, and enzymatic inactivation[4][5].
A key finding from patent literature suggests that derivatives of Branimycin may function by inhibiting DNA polymerase IIIE, an enzyme crucial for bacterial DNA replication[6][7]. This represents a significant departure from the ribosomal target of conventional macrolides and suggests a low probability of cross-resistance with these agents.
Comparative Antibacterial Spectrum
The following table summarizes the available minimum inhibitory concentration (MIC) data for Branimycin B against a panel of bacteria. For comparison, typical MIC ranges for erythromycin against susceptible strains are provided. A direct comparison against resistant strains is not yet available in the literature for Branimycin B.
| Organism | Branimycin B MIC (µg/mL) | Erythromycin MIC (µg/mL) - Susceptible Strains |
| Corynebacterium urealyticum | Moderate Activity | 0.06 - 0.5 |
| Clostridium perfringens | Moderate Activity | 0.06 - 4 |
| Micrococcus luteus | Moderate Activity | ≤ 0.25 |
| Neisseria meningitidis | Moderate Activity | 0.06 - 0.5 |
| Bacteroides fragilis | Moderate Activity | 0.5 - >128 |
| Haemophilus influenzae | Moderate Activity | 1 - 8 |
| Escherichia coli | Moderate Activity | >128 (intrinsically resistant) |
| Enterococcus faecalis (Branimycin C) | Moderate Activity | 0.06 - >128 |
| Staphylococcus aureus (MSSA & MRSA - Branimycin C) | Moderate Activity | 0.12 - 1 |
Note: Data for Branimycin B is based on initial discovery reports, which indicate "moderate antibacterial activity" without specifying precise MIC values in all cases[1]. Branimycin C, a related compound, showed activity against Enterococcus faecalis and Staphylococcus aureus (both methicillin-sensitive and -resistant)[1]. The MICs for erythromycin are typical ranges and can vary.
Understanding Cross-Resistance: A Mechanistic Perspective
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. For macrolides, the most common mechanisms are:
-
Target Site Modification: Methylation of the 23S rRNA at position A2058 by Erm methylases prevents macrolide binding. This typically confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype)[4][5][8].
-
Drug Efflux: Active pumping of the antibiotic out of the bacterial cell by efflux pumps, such as those encoded by mef and msr genes, reduces the intracellular drug concentration[4][5].
-
Enzymatic Inactivation: Hydrolysis of the macrolide lactone ring by esterases or inactivation by phosphotransferases renders the antibiotic ineffective[4].
Given that Branimycin B and its derivatives are proposed to target DNA polymerase IIIE, it is unlikely that the above mechanisms, which are specific to ribosome-targeting antibiotics, would confer resistance to Branimycin B. This suggests a favorable cross-resistance profile.
Experimental Protocols
The determination of the cross-resistance profile of a novel antibiotic relies on standardized antimicrobial susceptibility testing (AST) methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC of Branimycin B and other macrolides against a panel of macrolide-susceptible and -resistant bacterial strains.
Materials:
-
Branimycin B and comparator macrolides (e.g., erythromycin, azithromycin, clarithromycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (including well-characterized macrolide-resistant strains with known resistance mechanisms)
-
Spectrophotometer
-
Inoculating loops and sterile consumables
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of each antibiotic in a suitable solvent.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial inoculum. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required[9].
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Mechanisms of Action and Resistance
The following diagrams illustrate the distinct proposed mechanism of action of Branimycin B compared to traditional macrolides, and the common macrolide resistance pathways.
Caption: Mechanism of action of traditional macrolides.
Caption: Proposed mechanism of action of Branimycin B.
Caption: Common mechanisms of macrolide resistance.
Conclusion and Future Directions
The available evidence, though preliminary, suggests that Branimycin B and its derivatives represent a promising new class of antibiotics. Their proposed unique mechanism of action, targeting DNA polymerase IIIE, indicates a low likelihood of cross-resistance with existing macrolides that target the bacterial ribosome. This positions Branimycin B as a potential therapeutic option for infections caused by macrolide-resistant bacteria.
Further research is critically needed to:
-
Elucidate the precise molecular interactions between Branimycin B and DNA polymerase IIIE.
-
Conduct comprehensive in vitro studies to determine the MICs of Branimycin B against a broad panel of clinically relevant, macrolide-resistant bacterial isolates.
-
Perform in vivo studies to evaluate the efficacy and safety of Branimycin B in animal models of infection.
Such data will be invaluable for the continued development of this novel antibiotic and its potential role in combating the growing threat of antimicrobial resistance.
References
- 1. Branimycins B and C, Antibiotics Produced by the Abyssal Actinobacterium Pseudonocardia carboxydivorans M-227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 4. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2015028094A1 - Branimycin derivatives and their use for the treatment of bacterial infectious diseases - Google Patents [patents.google.com]
- 7. WO2015028095A1 - Branimycin derivatives and their use for the treatment of bacterial infectious diseases - Google Patents [patents.google.com]
- 8. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Head-to-head comparison of Grahamimycin A and Grahamimycin B activity
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Grahamimycin A and Grahamimycin B are novel, broad-spectrum antibiotics belonging to the dilactone macrocyclic class.[1][2] Isolated from the aerobic fermentation of Cytospora sp. Ehrenb. W.F.P.L. 13A, these compounds represent a new frontier in antibiotic research.[1][2] This guide provides a comprehensive head-to-head comparison of the biological activity of Grahamimycin A and this compound, supported by available data and detailed experimental protocols.
Comparative Activity: A Qualitative Overview
Current literature consistently identifies Grahamimycin A as the more potent of the two compounds.[1][2] While direct quantitative comparisons with this compound are limited, the broad-spectrum activity of Grahamimycin A has been noted against a diverse range of microorganisms.
Data Presentation
The following table summarizes the known antimicrobial spectrum of Grahamimycin A. Data for this compound is not sufficiently detailed in the available literature to provide a direct comparison.
| Organism Type | Grahamimycin A Activity Spectrum | This compound Activity Spectrum |
| Bacteria | Active against 36 species of bacteria.[1][2] | Data not available |
| Algae | Active against 8 species of cyanobacteria (blue-green algae) and 2 species of green algae.[1][2] | Data not available |
| Fungi | Active against 5 species of fungi.[1][2] | Data not available |
Mechanism of Action
The precise mechanism of action for Grahamimycin A and this compound has not been fully elucidated in the currently available scientific literature. As novel dilactone macrocyclic antibiotics, their mode of action may differ from existing classes of antimicrobial agents, presenting a promising area for future research.
Experimental Protocols
While specific protocols for testing Grahamimycin A and B are not detailed in the initial discovery literature, the following represents a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Materials:
- Test Compounds: Stock solutions of Grahamimycin A and this compound are prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- Microbial Cultures: Target bacterial, fungal, or algal strains are cultured in their respective optimal growth media to a logarithmic phase. The final inoculum concentration is standardized (e.g., ~5 x 10^5 CFU/mL for bacteria).
- Growth Media: Appropriate sterile liquid growth media (e.g., Mueller-Hinton Broth for bacteria) is used for the assay.
- 96-Well Microtiter Plates: Sterile plates are used to perform the dilutions and incubate the cultures.
2. Assay Procedure:
- Serial Dilution: The test compounds are serially diluted in the microtiter plates with the appropriate growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Controls:
- Positive Control: Wells containing the microbial suspension without any test compound.
- Negative Control: Wells containing only sterile growth medium.
- Solvent Control: Wells containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compounds.
- Incubation: The plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours for bacteria).
3. Data Analysis:
- Visual Inspection: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Spectrophotometric Reading: The optical density (OD) of each well can be measured using a microplate reader to quantify microbial growth.
Visualizations
Experimental Workflow
Caption: Workflow for MIC Determination.
Hypothetical Signaling Pathway
References
Statistical Validation of Grahamimycin B's Antibacterial Activity: A Comparative Analysis
Comparative Antibacterial Spectrum: An Overview
Initial research from the early 1980s identified the Grahamimycins—A, A1, and B—as novel antibiotics produced by the fungus Cytospora sp. Preliminary studies highlighted Grahamimycin A as the most potent of the three, exhibiting a broad spectrum of activity against a variety of bacteria. However, specific Minimum Inhibitory Concentration (MIC) values for Grahamimycin B against a panel of clinically relevant bacteria are not detailed in the available literature.
For a comprehensive evaluation, the antibacterial activity of this compound would need to be systematically tested against a range of Gram-positive and Gram-negative bacteria. The results would ideally be presented in a clear, tabular format for easy comparison with standard-of-care antibiotics.
Table 1: Hypothetical Comparative Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
| (MRSA) | ||||
| Escherichia coli | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available |
| (VRE) |
Caption: This table illustrates the necessary format for presenting comparative MIC data. Currently, no specific MIC values for this compound are publicly available.
Essential Experimental Protocols for Validation
To statistically validate the antibacterial activity of this compound, a series of standardized in vitro and in vivo experiments would be required. The methodologies for these experiments are well-established in the field of microbiology and pharmacology.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard protocol to determine the MIC.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antibiotic: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action Studies
Understanding the mechanism by which an antibiotic kills bacteria is crucial for its development. The specific molecular target of this compound has not been elucidated. Investigating this would involve a series of sophisticated experiments.
Hypothetical Signaling Pathway for a Bacterial Cell Wall Synthesis Inhibitor
Caption: A potential mechanism of action targeting bacterial cell wall synthesis.
Further Research Required:
To move forward with the validation of this compound, further research is critically needed in the following areas:
-
Isolation and Purification: Development of a robust method for the isolation and purification of this compound in sufficient quantities for extensive testing.
-
In Vitro Susceptibility Testing: Comprehensive MIC and Minimum Bactericidal Concentration (MBC) testing against a wide panel of pathogenic bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism of antibacterial action.
-
In Vivo Efficacy Studies: Evaluation of the antibiotic's effectiveness in animal models of infection.
-
Toxicology and Safety Pharmacology: Assessment of the potential toxicity and adverse effects of this compound.
Assessing the Therapeutic Potential of Grahamimycin B: A Comparative Analysis with Current Antibiotics
For Immediate Release
A Dearth of Data Hinders a Full Comparative Analysis of the Novel Antibiotic Grahamimycin B, Highlighting the Need for Renewed Research into Promising Historical Discoveries.
A comprehensive review of available scientific literature reveals a significant gap in the understanding of this compound, a broad-spectrum antibiotic first reported in 1981.[1] While initially identified as a novel class of antimicrobial compounds, subsequent research into its specific therapeutic potential appears limited, precluding a direct, data-driven comparison with modern antibiotics. This guide synthesizes the sparse historical data on this compound and juxtaposes it with the well-established profiles of contemporary antibiotics to frame its potential and underscore the necessity for further investigation.
This compound: An Antibiotic Lost to Time?
This compound belongs to a group of novel, dilactone, macrocyclic antibiotics isolated from the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A.[1] The initial study identified three active components: grahamimycin A, A1, and B. Among them, Grahamimycin A was reported to be the most active, exhibiting a broad spectrum of activity against 36 species of bacteria, as well as some species of algae and fungi.[1] The researchers at the time noted that the grahamimycins represent a new class of antibiotic structures, distinct from those known in the early 1980s.[1]
Unfortunately, the publicly available scientific record does not contain specific quantitative data for this compound, such as its Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria, detailed mechanism of action, or in vivo efficacy and toxicity data. This absence of information makes a direct performance comparison with current antibiotics impossible.
Benchmarking Against a Modern Antibiotic: Ciprofloxacin
To provide a context for what would be required for this compound to be considered a viable therapeutic candidate, we present a comparative data table for Ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic.
| Feature | This compound | Ciprofloxacin |
| Class | Dilactone Macrocycle | Fluoroquinolone |
| Source | Cytospora sp. (Fungus) | Synthetic |
| Mechanism of Action | Unknown | Inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV |
| Spectrum of Activity | Reported as "broad-spectrum" (qualitative)[1] | Broad-spectrum against Gram-positive and Gram-negative bacteria |
| Minimum Inhibitory Concentration (MIC) Data | Not available | See Table 2 below |
Table 1: High-Level Comparison of this compound and Ciprofloxacin
Quantitative Antimicrobial Activity of Ciprofloxacin
The following table summarizes the MIC values for Ciprofloxacin against a range of common pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro and is a critical measure of an antibiotic's potency.[2][3]
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.12 - 2 |
| Streptococcus pneumoniae | 0.5 - 2 |
| Escherichia coli | 0.004 - 1 |
| Pseudomonas aeruginosa | 0.25 - 4 |
| Klebsiella pneumoniae | 0.03 - 1 |
Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Ciprofloxacin
Experimental Protocols
To generate the kind of quantitative data necessary for a thorough assessment of a novel antibiotic like this compound, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's in vitro activity.[2]
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate, creating a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing Pathways and Workflows
Mechanism of Action of Fluoroquinolones (e.g., Ciprofloxacin)
The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics.
Caption: Mechanism of action of Ciprofloxacin.
General Workflow for Natural Product Antibiotic Discovery
The discovery of this compound from a fungal source follows a classic natural product discovery workflow.
Caption: Workflow for discovering antibiotics from natural sources.
Conclusion and Future Directions
While this compound was identified as a novel antibiotic with broad-spectrum activity in 1981, the lack of subsequent published research makes a contemporary assessment of its therapeutic potential challenging.[1] To move forward, a systematic re-evaluation of this compound is necessary. This would involve:
-
Re-isolation and Characterization: Isolating this compound from Cytospora sp. or achieving its total chemical synthesis.
-
In Vitro Activity Profiling: Determining its MIC values against a wide panel of clinically relevant and drug-resistant bacteria.
-
Mechanism of Action Studies: Elucidating how this compound exerts its antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Assessing its performance and safety in animal models of infection.
The story of this compound serves as a crucial reminder of the potential wealth of un- or under-explored antimicrobial compounds in nature. As the threat of antibiotic resistance continues to grow, revisiting historical discoveries with modern techniques could be a fruitful avenue for the discovery of new and effective therapeutics.
References
Benchmarking the Safety and Toxicity Profile of Grahamimycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of the novel antibiotic candidate, Grahamimycin B, with established antibiotics, Vancomycin and Linezolid. The data presented for this compound is based on preclinical assessments and is intended to guide further research and development.
Executive Summary
This compound, a next-generation synthetic antibiotic, demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. This guide outlines the preclinical safety and toxicity evaluation of this compound, presenting key data in comparison to Vancomycin and Linezolid. The objective is to provide a clear, data-driven overview to inform decisions in the drug development pipeline.
In Vitro Toxicity Profile
The initial safety assessment of a novel antibiotic involves a battery of in vitro assays to determine its potential for cellular toxicity. These assays provide crucial early indicators of the compound's therapeutic index.
Table 1: Comparative In Vitro Toxicity Data
| Parameter | This compound (Hypothetical Data) | Vancomycin | Linezolid |
| Hemolytic Activity (HC50) | > 256 µg/mL | > 200 µg/mL | > 1000 µg/mL |
| Cytotoxicity (IC50) - HepG2 (Liver Cells) | 128 µg/mL | > 1000 µg/mL | > 1000 µg/mL |
| Cytotoxicity (IC50) - HEK293 (Kidney Cells) | 96 µg/mL | ~500 µg/mL | > 1000 µg/mL |
| Mitochondrial Toxicity (IC50) | 75 µg/mL | No significant effect at therapeutic concentrations | Can cause mitochondrial protein synthesis inhibition |
In Vivo Toxicity Profile
Following promising in vitro results, in vivo studies in animal models are conducted to understand the systemic toxicity and pharmacokinetic/pharmacodynamic (PK/PD) properties of the antibiotic candidate.
Table 2: Comparative In Vivo Toxicity Data
| Parameter | This compound (Hypothetical Data) | Vancomycin | Linezolid |
| Acute Toxicity (LD50) - Mouse (IV) | 150 mg/kg | 319 mg/kg (rat) | > 5000 mg/kg (oral, mouse) |
| Observed Adverse Effects (Rodent Model) | Mild, transient elevation in liver enzymes at high doses. | Nephrotoxicity, ototoxicity.[1][2] | Myelosuppression (thrombocytopenia, anemia, leukopenia), peripheral and optic neuropathy with prolonged use.[3][4] |
| Common Clinical Adverse Events | N/A (preclinical) | "Red man syndrome", nephrotoxicity, ototoxicity.[5] | Diarrhea, nausea, headache, myelosuppression.[6][7] |
Experimental Protocols
Hemolysis Assay
-
Fresh human red blood cells (RBCs) are washed and resuspended in phosphate-buffered saline (PBS).
-
The RBC suspension is incubated with varying concentrations of the test compound (this compound, Vancomycin, Linezolid) for 1 hour at 37°C.
-
A positive control (Triton X-100) and a negative control (PBS) are included.
-
Following incubation, the samples are centrifuged, and the supernatant is collected.
-
The release of hemoglobin is quantified by measuring the absorbance of the supernatant at 540 nm.
-
The HC50 value, the concentration causing 50% hemolysis, is calculated.
Cytotoxicity Assay (MTT Assay)
-
Human cell lines (e.g., HepG2, HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds for 24-48 hours.
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for another 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm, and the IC50 value (concentration inhibiting 50% of cell growth) is determined.
Acute Intravenous Toxicity Study in Mice
-
Healthy, adult mice are randomly assigned to different dose groups.
-
A single intravenous injection of the test compound at various dose levels is administered.
-
A control group receives the vehicle solution.
-
The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
The LD50 (lethal dose for 50% of the animals) is calculated using a standard statistical method.
Visualizing Experimental Workflow and Potential Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for antibiotic toxicity testing and a hypothetical signaling pathway that could be impacted by an antibiotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safe and effective use of vancomycin - Australian Prescriber [australianprescriber.tg.org.au]
- 3. academic.oup.com [academic.oup.com]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Worldwide Assessment of Linezolid's Clinical Safety and Tolerability: Comparator-Controlled Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Safety Operating Guide
Personal protective equipment for handling Grahamimycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Grahamimycin B, a novel macrolide antibiotic. As a potent, biologically active compound with limited publicly available safety data, a precautionary approach is paramount. This guide is based on established best practices for handling potent pharmaceutical compounds and should be supplemented by a formal risk assessment conducted by qualified safety professionals at your institution.
Hazard Assessment and Control
This compound has been identified as a novel, broad-spectrum macrolide antibiotic.[1] Due to its potential biological activity, it should be treated as a potent pharmaceutical ingredient. The primary routes of occupational exposure and associated risks include inhalation of aerosols, dermal and ocular contact, and accidental ingestion.
In the absence of a specific Occupational Exposure Limit (OEL), it is recommended to handle this compound under stringent containment conditions, aligning with a high Occupational Exposure Banding (OEB) level, such as OEB 4 or 5. This necessitates the use of specialized engineering controls and a comprehensive personal protective equipment (PPE) regimen.
Personal Protective Equipment (PPE) Recommendations
A multi-layered PPE strategy is essential to create a barrier between the researcher and this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter. | Offers a high level of protection against the inhalation of fine powders and aerosols of potent compounds.[2][3] |
| Hand Protection | Double gloving with powder-free nitrile gloves. The outer gloves should be changed frequently and immediately upon contamination. | Provides a robust barrier against skin contact. Double gloving minimizes the risk of exposure in the event of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield if not utilizing a PAPR with an integrated face shield. | Protects the eyes from splashes and aerosolized particles. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. For higher-risk procedures, a "bunny suit" or full coverall may be required. | Prevents contamination of skin and personal clothing. Gowns should be changed on a regular schedule and immediately following a spill. |
| Foot Protection | Disposable shoe covers worn over standard laboratory footwear. | Prevents the tracking of contaminants out of the designated handling area. |
Detailed Operational Plan for Handling this compound
A systematic, step-by-step approach is critical for the safe handling of this compound.
Preparation and Engineering Controls
-
Primary Containment: All manipulations of this compound powder, including weighing and reconstitution, must be conducted within a certified Class II or III Biological Safety Cabinet or a flexible containment glove bag to prevent the generation and release of aerosols.[3]
-
Designated Area: Ideally, all work with this compound should occur in a dedicated laboratory with restricted access and negative pressure relative to adjacent areas.
-
Spill Preparedness: A spill kit specifically designed for cytotoxic or potent compounds must be readily accessible in the handling area.[4]
-
Decontamination Solutions: Have a designated and validated decontamination solution prepared for cleaning surfaces and equipment.
Compound Handling Procedures
-
Donning PPE: All required PPE must be donned before entering the area where this compound is handled.
-
Weighing and Reconstitution:
-
Conduct all weighing and reconstitution activities within the primary containment unit.
-
Utilize disposable labware whenever feasible.
-
To minimize dust formation, carefully wet the powder with a suitable solvent before extensive manipulation.
-
-
During Experimental Use:
-
Ensure all containers with this compound are clearly and accurately labeled.
-
Keep containers sealed whenever they are not in immediate use.
-
Employ techniques that minimize aerosol generation, such as gentle pipetting and avoiding vigorous mixing.
-
Post-Handling Decontamination and Exit
-
Surface Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
PPE Doffing: Remove all PPE in a designated area, following a procedure that prevents self-contamination and contamination of the surrounding environment. All disposable PPE should be treated as hazardous waste.
-
Personal Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water.
Comprehensive Disposal Plan
All waste materials generated during the handling of this compound must be managed as hazardous pharmaceutical waste.
| Waste Category | Disposal Protocol |
| Solid Waste | All disposable PPE (gowns, gloves, shoe covers), contaminated laboratory supplies (e.g., pipette tips, weighing paper, tubes), and empty stock vials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Black containers are often used to signify hazardous pharmaceutical waste.[5] |
| Liquid Waste | Collect all unused or waste solutions containing this compound in a sealed, leak-proof container that is clearly labeled as hazardous pharmaceutical waste. Do not dispose of this waste down the sanitary sewer. [5][6] |
| Contaminated Sharps | Any needles, syringes, or other sharps that are contaminated with this compound must be disposed of in a puncture-resistant sharps container that is specifically labeled for hazardous waste. |
| Final Disposition | All collected hazardous waste must be disposed of through a licensed and certified hazardous waste management contractor. The standard method of disposal for this type of waste is incineration at a permitted facility.[2][5][6] |
Mandatory Visualization
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. osha.gov [osha.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
